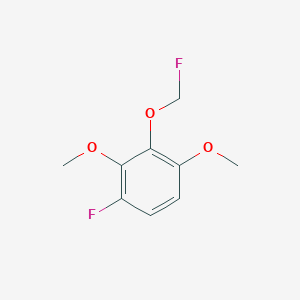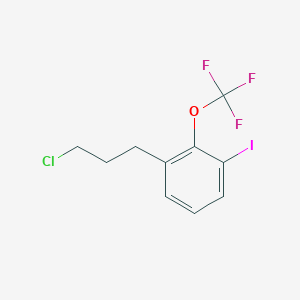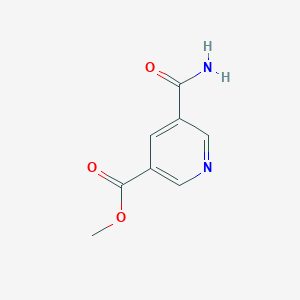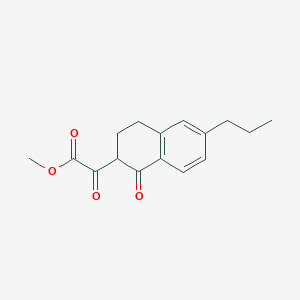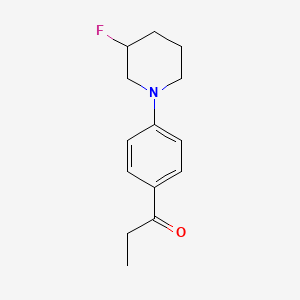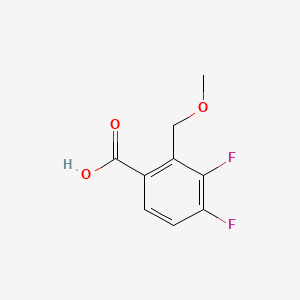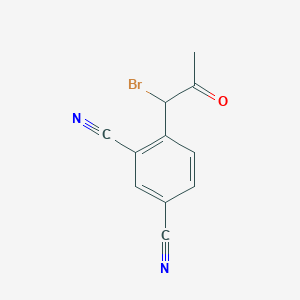
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one is an organic compound with the molecular formula C11H7BrN2O It is a brominated derivative of a phenylpropanone, characterized by the presence of two cyano groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2,4-dicyanophenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the desired position on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining safety and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2,4-dicyanophenyl)propan-2-one involves its interaction with molecular targets through its bromine and cyano groups. These functional groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-propanol: A brominated alcohol with different reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A similar brominated phenylpropanone with a methoxy group instead of cyano groups.
2-Bromo-1-(4-isobutoxyphenyl)propan-1-one: Another brominated phenylpropanone with an isobutoxy group.
Uniqueness
1-Bromo-1-(2,4-dicyanophenyl)propan-2-one is unique due to the presence of two cyano groups on the phenyl ring, which significantly influence its chemical reactivity and potential applications. The cyano groups enhance the compound’s electron-withdrawing capacity, making it a valuable intermediate in various synthetic processes and research applications.
Properties
Molecular Formula |
C11H7BrN2O |
|---|---|
Molecular Weight |
263.09 g/mol |
IUPAC Name |
4-(1-bromo-2-oxopropyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C11H7BrN2O/c1-7(15)11(12)10-3-2-8(5-13)4-9(10)6-14/h2-4,11H,1H3 |
InChI Key |
GMWZLKGKXKZGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


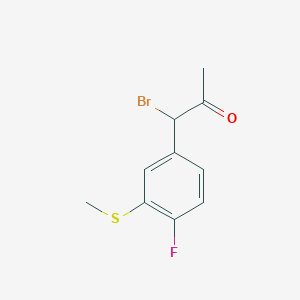

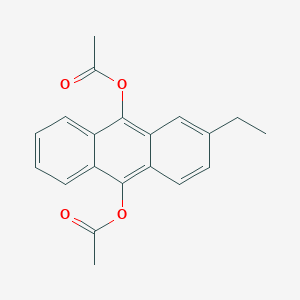
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)

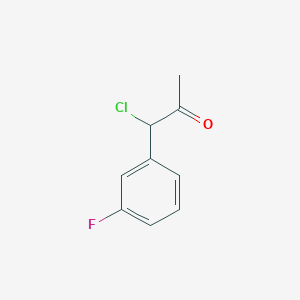
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
